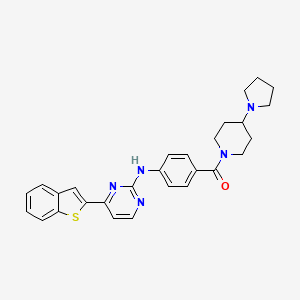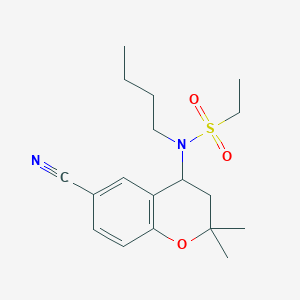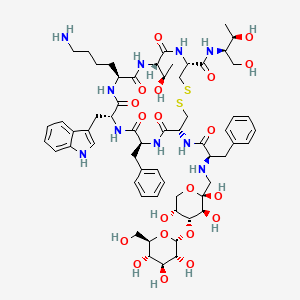
Lapaquistat
Vue d'ensemble
Description
Lapaquistat, également connu sous le nom de TAK-475, est un candidat médicament hypocholestérolémiant qui a été développé mais finalement abandonné avant d'être commercialisé. Contrairement aux statines, qui inhibent la 3-hydroxy-3-méthylglutaryl coenzyme A réductase, les métabolites de this compound inhibent la squalène synthase, une enzyme en aval dans la voie de synthèse du cholestérol. Cette inhibition vise à réduire les effets secondaires en ne perturbant pas la voie du mévalonate, qui est cruciale pour d'autres molécules biochimiques en plus du cholestérol .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse du lapaquistat implique plusieurs étapes, commençant par la préparation de la structure benzoxazépine de base. Les étapes clés comprennent :
- Formation du cycle benzoxazépine.
- Introduction des groupes chloro et diméthoxyphényle.
- Fixation de la partie acide pipéridinyl acétique.
Méthodes de production industrielle : La production industrielle de this compound impliquerait probablement l'optimisation de la voie de synthèse pour maximiser le rendement et la pureté. Cela comprend :
- Utilisation de matières premières de haute pureté.
- Optimisation des conditions réactionnelles telles que la température, le solvant et les catalyseurs.
- Mise en œuvre de techniques de purification telles que la cristallisation et la chromatographie pour garantir que le produit final répond aux normes pharmaceutiques .
Analyse Des Réactions Chimiques
Types de réactions : Le lapaquistat subit diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former des cétones ou des aldéhydes.
Réduction : Les groupes carbonyles peuvent être réduits en alcools.
Substitution : Le groupe chloro peut être substitué par d'autres nucléophiles.
Réactifs et conditions courantes :
Oxydation : Réactifs comme le permanganate de potassium ou le trioxyde de chrome.
Réduction : Réactifs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Nucléophiles comme les amines ou les thiols en conditions basiques.
Produits principaux :
- Les produits d'oxydation comprennent les cétones et les aldéhydes.
- Les produits de réduction comprennent les alcools.
- Les produits de substitution varient en fonction du nucléophile utilisé .
4. Applications de la recherche scientifique
Chimie : Comme outil pour étudier l'inhibition de la squalène synthase et ses effets sur la biosynthèse du cholestérol.
Biologie : Pour comprendre le rôle de la squalène synthase dans les processus cellulaires et son impact sur le métabolisme lipidique.
Médecine : Comme agent thérapeutique potentiel pour abaisser les taux de cholestérol et réduire les risques cardiovasculaires.
Industrie : Utilisation potentielle dans le développement de nouveaux médicaments hypocholestérolémiants avec moins d'effets secondaires que les statines
5. Mécanisme d'action
This compound exerce ses effets en inhibant la squalène synthase, une enzyme impliquée dans la synthèse du cholestérol. En inhibant cette enzyme, le this compound réduit la production de cholestérol sans affecter la voie du mévalonate, qui est importante pour la synthèse d'autres biomolécules essentielles. Cette inhibition sélective vise à abaisser les taux de cholestérol tout en minimisant les effets secondaires associés aux statines .
Composés similaires :
Statines : Inhibent la 3-hydroxy-3-méthylglutaryl coenzyme A réductase.
Inhibiteurs de la farnésyltransférase : Inhibent la farnésyl-diphosphate farnésyltransférase.
Comparaison :
Statines : Bien qu'efficaces pour abaisser le cholestérol, les statines peuvent provoquer des effets secondaires en inhibant la voie du mévalonate, affectant la synthèse d'autres biomolécules.
Inhibiteurs de la farnésyltransférase : Ciblent une enzyme différente dans la voie de biosynthèse du cholestérol, mais peuvent avoir des applications thérapeutiques différentes.
Unicité du this compound : Le mécanisme unique du this compound d'inhibition de la squalène synthase offre un avantage potentiel en réduisant les taux de cholestérol sans perturber la voie du mévalonate, ce qui pourrait entraîner moins d'effets secondaires .
Applications De Recherche Scientifique
Chemistry: As a tool to study the inhibition of squalene synthase and its effects on cholesterol biosynthesis.
Biology: To understand the role of squalene synthase in cellular processes and its impact on lipid metabolism.
Medicine: As a potential therapeutic agent for lowering cholesterol levels and reducing cardiovascular risk.
Industry: Potential use in the development of new cholesterol-lowering drugs with fewer side effects compared to statins
Mécanisme D'action
Lapaquistat exerts its effects by inhibiting squalene synthase, an enzyme involved in the synthesis of cholesterol. By inhibiting this enzyme, this compound reduces the production of cholesterol without affecting the mevalonate pathway, which is important for the synthesis of other essential biomolecules. This selective inhibition aims to lower cholesterol levels while minimizing side effects associated with statins .
Comparaison Avec Des Composés Similaires
Statins: Inhibit 3-hydroxy-3-methylglutaryl coenzyme A reductase.
Farnesyltransferase inhibitors: Inhibit farnesyl-diphosphate farnesyltransferase.
Comparison:
Statins: While effective at lowering cholesterol, statins can cause side effects by inhibiting the mevalonate pathway, affecting the synthesis of other biomolecules.
Farnesyltransferase inhibitors: Target a different enzyme in the cholesterol biosynthesis pathway but may have different therapeutic applications.
Uniqueness of Lapaquistat: this compound’s unique mechanism of inhibiting squalene synthase offers a potential advantage in reducing cholesterol levels without disturbing the mevalonate pathway, potentially leading to fewer side effects .
Propriétés
IUPAC Name |
2-[1-[2-[(3R,5S)-7-chloro-5-(2,3-dimethoxyphenyl)-1-(3-hydroxy-2,2-dimethylpropyl)-2-oxo-5H-4,1-benzoxazepin-3-yl]acetyl]piperidin-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H39ClN2O8/c1-31(2,18-35)17-34-23-9-8-20(32)15-22(23)28(21-6-5-7-24(40-3)29(21)41-4)42-25(30(34)39)16-26(36)33-12-10-19(11-13-33)14-27(37)38/h5-9,15,19,25,28,35H,10-14,16-18H2,1-4H3,(H,37,38)/t25-,28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDGUKVZPMPJBFK-LEAFIULHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1C2=C(C=C(C=C2)Cl)C(OC(C1=O)CC(=O)N3CCC(CC3)CC(=O)O)C4=C(C(=CC=C4)OC)OC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CN1C2=C(C=C(C=C2)Cl)[C@H](O[C@@H](C1=O)CC(=O)N3CCC(CC3)CC(=O)O)C4=C(C(=CC=C4)OC)OC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H39ClN2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
603.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189059-71-0 | |
| Record name | Lapaquistat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=189059-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lapaquistat [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189059710 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lapaquistat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16215 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LAPAQUISTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PEZ79BV72X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


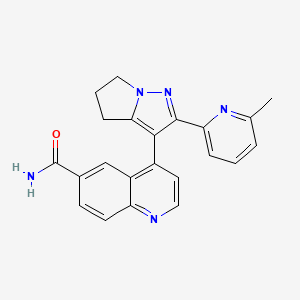
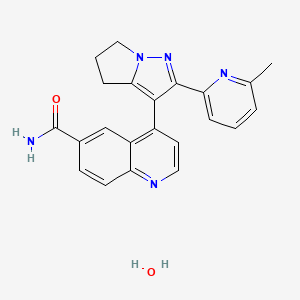

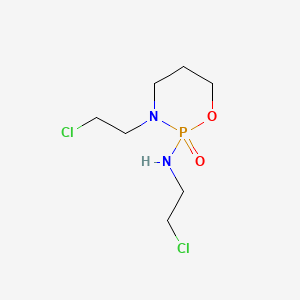
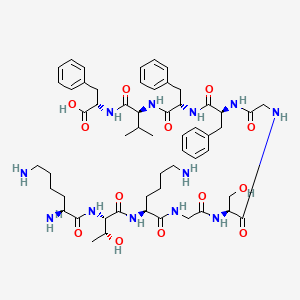
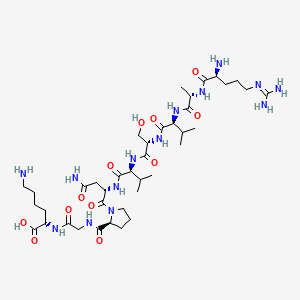

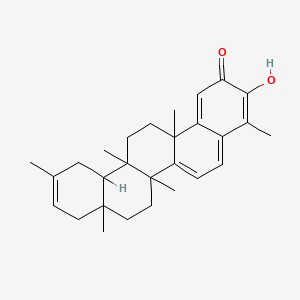
![2-CYANO-N-{[(3,4-DICHLOROPHENYL)CARBAMOTHIOYL]AMINO}ACETAMIDE](/img/structure/B1674432.png)
